1-(3-Cyclohexyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-2-amine
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Overview
Description
1-(3-Cyclohexyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-2-amine is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Cyclohexyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-2-amine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of cyclohexylamine with methyl isocyanide and hydrazine hydrate can lead to the formation of the triazole ring. The reaction conditions typically involve heating the mixture in a suitable solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(3-Cyclohexyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride for chlorination reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
1-(3-Cyclohexyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Cyclohexyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The triazole ring is known to interact with metal ions and other biomolecules, influencing the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Cyclohexyl-1h-1,2,4-triazol-5-yl)propan-2-amine
- 1-(3-Cyclohexyl-1-methyl-1h-1,2,3-triazol-5-yl)propan-2-amine
- 1-(3-Cyclohexyl-1-methyl-1h-1,2,4-triazol-4-yl)propan-2-amine
Uniqueness
1-(3-Cyclohexyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-2-amine is unique due to its specific substitution pattern on the triazole ring. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C12H22N4 |
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Molecular Weight |
222.33 g/mol |
IUPAC Name |
1-(5-cyclohexyl-2-methyl-1,2,4-triazol-3-yl)propan-2-amine |
InChI |
InChI=1S/C12H22N4/c1-9(13)8-11-14-12(15-16(11)2)10-6-4-3-5-7-10/h9-10H,3-8,13H2,1-2H3 |
InChI Key |
JMDYTJIMGAIVTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=NC(=NN1C)C2CCCCC2)N |
Origin of Product |
United States |
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